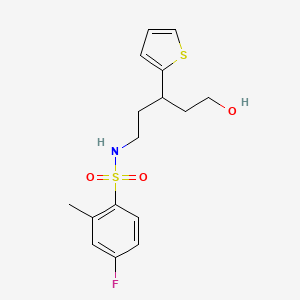

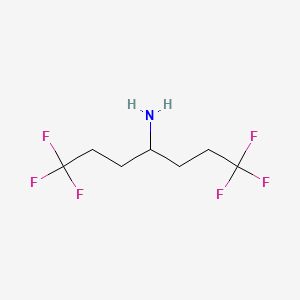

![molecular formula C13H11NS2 B2774863 methyl 3-(5H-thieno[2,3-c]pyrrol-5-yl)phenyl sulfide CAS No. 338977-19-8](/img/structure/B2774863.png)

methyl 3-(5H-thieno[2,3-c]pyrrol-5-yl)phenyl sulfide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“Methyl 3-(5H-thieno[2,3-c]pyrrol-5-yl)phenyl sulfide” is a chemical compound that is part of the thiophene family . Thiophene derivatives are essential heterocyclic compounds and show a variety of properties and applications . They are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors , organic field-effect transistors (OFETs), and in the fabrication of organic light-emitting diodes (OLEDs) .

Synthesis Analysis

The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The condensation reaction, including Gewald , Paal–Knorr , Fiesselmann , and Hinsberg synthesis , are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives . The Paal–Knorr reaction is known as the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P 4 S 10) as sulfurizing agents .Chemical Reactions Analysis

The chemical reactions involving thiophene derivatives are diverse. For instance, 1,3-enynes and S 3 ˙‾ (provided in situ from Na 2 S or K 2 S) can undergo a cyclization reaction to produce 2,3,5-trisubstituted thiophenes .科学的研究の応用

Pharmaceuticals: Antibacterial and Antifungal Agents

The thieno[2,3-c]pyrrole moiety is a significant heterocyclic compound that has been incorporated into various pharmaceuticals. Due to its structural similarity to pyrrole-based compounds, Bionet2_001436 may exhibit antibacterial and antifungal properties . Research could explore its potential as a core framework in the development of new antibiotics and antifungal medications, especially in the face of rising antibiotic resistance.

Anti-inflammatory Drugs

Compounds with a pyrrole structure have been known to possess anti-inflammatory activities . Bionet2_001436 could be investigated for its efficacy in reducing inflammation, potentially leading to the development of novel anti-inflammatory drugs that could be used to treat a wide range of inflammatory diseases.

Anticancer Research

Pyrrole derivatives have shown promise in anticancer research, with some exhibiting the ability to inhibit cancer cell growth . Bionet2_001436’s unique structure could be utilized in the synthesis of new anticancer agents, contributing to the fight against various forms of cancer.

Enzyme Inhibition

The thieno[2,3-c]pyrrole core is structurally conducive for interaction with biological enzymes, which could make Bionet2_001436 a candidate for enzyme inhibitor research . This application is particularly relevant in the design of drugs that target specific enzymes related to disease pathways.

Organic Synthesis: Building Blocks

Due to the reactive nature of the thieno[2,3-c]pyrrole ring system, Bionet2_001436 can serve as a versatile building block in organic synthesis . It could be used to construct complex molecules for materials science or further pharmaceutical research.

Drug Discovery: Lead Compound Development

The unique chemical structure of Bionet2_001436 makes it a potential lead compound in drug discovery efforts . Its molecular framework could be modified to enhance its pharmacological properties, leading to the development of new therapeutic agents.

特性

IUPAC Name |

5-(3-methylsulfanylphenyl)thieno[2,3-c]pyrrole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NS2/c1-15-12-4-2-3-11(7-12)14-8-10-5-6-16-13(10)9-14/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRHVHVLKSDECRV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=CC=CC(=C1)N2C=C3C=CSC3=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 3-(5H-thieno[2,3-c]pyrrol-5-yl)phenyl sulfide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(2-methoxyphenyl)oxalamide](/img/structure/B2774781.png)

![2-[4-bromo-3-(1,5-dimethyl-1H-pyrazol-4-yl)-1H-pyrazol-1-yl]acetic acid](/img/structure/B2774787.png)

![N-(2,5-dimethylphenyl)-2-[(3-ethyl-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2774789.png)

![2-(Benzylthio)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2774792.png)

![N-(4-bromophenyl)-2-({2-[2-(3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2774793.png)

![2-(4-bromobenzyl)-8-(4-fluorophenyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2774794.png)

![2-(3-methoxyphenoxy)-N-(3-methyl-1-(4-oxo-1-(p-tolyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2774797.png)

![Bicyclo[3.3.1]nonane-1-carboxamide](/img/structure/B2774801.png)

![1-Oxa-6-azaspiro[3.3]heptane hemioxalate](/img/structure/B2774802.png)